4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide
4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide
Brand Name:
Vulcanchem
CAS No.:
123489-70-3
VCID:
VC20869846
InChI:
InChI=1S/C26H32N2O2.2BrH/c29-25(19-27-15-3-1-4-16-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26(30)20-28-17-5-2-6-18-28;;/h7-14H,1-6,15-20H2;2*1H
SMILES:
C1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCCC4.Br.Br
Molecular Formula:
C26H34Br2N2O2
Molecular Weight:
566.4 g/mol
4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide
CAS No.: 123489-70-3
Cat. No.: VC20869846
Molecular Formula: C26H34Br2N2O2
Molecular Weight: 566.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123489-70-3 |
|---|---|
| Molecular Formula | C26H34Br2N2O2 |
| Molecular Weight | 566.4 g/mol |
| IUPAC Name | 2-piperidin-1-yl-1-[4-[4-(2-piperidin-1-ylacetyl)phenyl]phenyl]ethanone;dihydrobromide |
| Standard InChI | InChI=1S/C26H32N2O2.2BrH/c29-25(19-27-15-3-1-4-16-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26(30)20-28-17-5-2-6-18-28;;/h7-14H,1-6,15-20H2;2*1H |
| Standard InChI Key | QNRLWRFNKCYAHB-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCCC4.Br.Br |
| Canonical SMILES | C1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCCC4.Br.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator